2,6-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide
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Overview
Description
2,6-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is a versatile chemical compound used in scientific research. Its unique properties make it suitable for various applications, including drug development, organic synthesis, and medicinal chemistry studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide typically involves the reaction of 2,6-difluorobenzenesulfonyl chloride with (1-hydroxycyclopentyl)methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures consistent product quality. The final product is typically purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,6-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound in drug discovery for the treatment of various diseases.
Industry: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target protein.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}benzenesulfonamide
- 2,6-Difluoro-N-{[1-(2-hydroxypropyl)cyclopentyl]methyl}benzenesulfonamide
Uniqueness
2,6-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both fluorine atoms and a hydroxyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2,6-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c13-9-4-3-5-10(14)11(9)19(17,18)15-8-12(16)6-1-2-7-12/h3-5,15-16H,1-2,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDCEMRLCXHWMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=C(C=CC=C2F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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